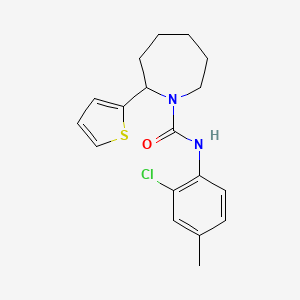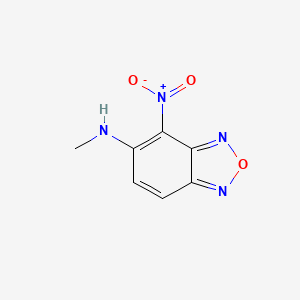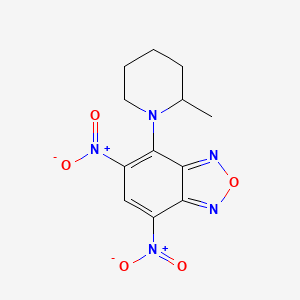
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Patel and Dhameliya (2010) describe a synthesis process involving condensation reactions and the formation of pyrazole derivatives from similar compounds. This process highlights the complex synthetic routes involved in creating such compounds (Patel & Dhameliya, 2010).
- Shaabani et al. (2009) developed an efficient method for synthesizing related tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, showcasing alternative synthesis methods for these types of compounds (Shaabani et al., 2009).
Molecular Structure Analysis
- The work of Demir et al. (2016) on a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, using X-ray diffraction and DFT calculations, provides insights into the molecular structure and electronic properties of similar compounds (Demir et al., 2016).
Chemical Reactions and Properties
- Zanotti et al. (1980) describe the base-catalysed reactions of related compounds, leading to the formation of oxazolidinones, demonstrating the chemical reactivity of these types of molecules (Zanotti et al., 1980).
Physical Properties Analysis
- The detailed spectral and structural analysis by Demir et al. (2016) provides information on the physical properties of these compounds, including geometrical structure, vibrational frequencies, and chemical shifts (Demir et al., 2016).
Chemical Properties Analysis
- Nimbalkar et al. (2018) discuss the synthesis of benzamide derivatives, providing insights into the chemical properties and potential biological activities of these compounds (Nimbalkar et al., 2018).
properties
IUPAC Name |
2-chloro-N-(oxolan-2-ylmethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5S/c16-13-4-3-10(18-14(19)5-7-24(18,21)22)8-12(13)15(20)17-9-11-2-1-6-23-11/h3-4,8,11H,1-2,5-7,9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALKFHVPRXRFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chlorobenzyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972351.png)


![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4972364.png)
![3-hydroxy-N-(4-methylphenyl)-4-[(4-methylphenyl)diazenyl]-2-naphthamide](/img/structure/B4972382.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-5-(1-piperazinyl)aniline](/img/structure/B4972385.png)
![5-methyl-4-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]thieno[2,3-d]pyrimidine](/img/structure/B4972390.png)
![1-ethoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4972394.png)
![11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4972408.png)
![2,5-dichloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B4972416.png)



![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4972434.png)